molecular formula C7H6BrClO B1282314 2-Bromo-6-chloro-4-methylphenol CAS No. 57018-10-7

2-Bromo-6-chloro-4-methylphenol

Cat. No.: B1282314
CAS No.: 57018-10-7
M. Wt: 221.48 g/mol
InChI Key: UACGFKDZXGCYIQ-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-4-methylphenol is an organic compound with the molecular formula C7H6BrClO. It is a derivative of phenol, where the hydrogen atoms at positions 2, 6, and 4 of the benzene ring are substituted by bromine, chlorine, and methyl groups, respectively. This compound is known for its antimicrobial properties and is used in various chemical and industrial applications.

Biochemical Analysis

Biochemical Properties

2-Bromo-6-chloro-4-methylphenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity. For instance, it can interact with oxidoreductases and hydrolases, leading to changes in their enzymatic functions. The compound’s halogen substituents enhance its binding affinity to these enzymes, making it a potent inhibitor in biochemical assays .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of target proteins. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and biosynthesis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It binds to the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere and room temperature conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, it can induce toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular and physiological responses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, it can inhibit enzymes involved in the oxidative metabolism of phenolic compounds, leading to changes in metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells and tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biochemical activity and interactions with target biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Its subcellular distribution is crucial for understanding its precise biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-4-methylphenol typically involves the bromination and chlorination of 4-methylphenol (p-cresol). One common method is the continuous bromination of p-cresol in the presence of an inert solvent like chloroform. The reaction is carried out at low temperatures, around -20 to -15°C, to ensure selectivity and minimize side reactions. The bromine and p-cresol are accurately measured and mixed before being added to the reactor. The reaction mixture is then maintained at the desired temperature until the reaction is complete .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced monitoring systems helps in achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-4-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted phenols.

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced phenol derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-Bromo-6-chloro-4-methylphenol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chloro-6-methylphenol
  • 2-Bromo-4-methylphenol
  • 4-Chloro-3-methylphenol

Uniqueness

2-Bromo-6-chloro-4-methylphenol is unique due to the specific positioning of the bromine, chlorine, and methyl groups on the phenol ring. This unique structure contributes to its distinct chemical reactivity and antimicrobial properties compared to other similar compounds .

Properties

IUPAC Name

2-bromo-6-chloro-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACGFKDZXGCYIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80538159
Record name 2-Bromo-6-chloro-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57018-10-7
Record name 2-Bromo-6-chloro-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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